ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

cross‑coupling reactivity C–Br vs C–Cl bond energy synthetic intermediate

Ethyl 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate (CAS 1396779‑46‑6) is a heterocyclic building block that combines the medicinally privileged pyrazolo[3,4‑b]pyridine core with a bromine atom at the 6‑position and an ethyl ester at the 4‑position. The scaffold is recognized as a versatile pharmacophore for ATP‑competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors, with more than 300 000 1H‑pyrazolo[3,4‑b]pyridine derivatives described in over 5500 references and 2400 patents.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
Cat. No. B8268709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=C1C=NN2)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13)
InChIKeyGEMCOYXEDAEWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate – a privileged scaffold intermediate with C6‑halide‑specific reactivity for kinase and PDE4 inhibitor diversification


Ethyl 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate (CAS 1396779‑46‑6) is a heterocyclic building block that combines the medicinally privileged pyrazolo[3,4‑b]pyridine core with a bromine atom at the 6‑position and an ethyl ester at the 4‑position . The scaffold is recognized as a versatile pharmacophore for ATP‑competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors, with more than 300 000 1H‑pyrazolo[3,4‑b]pyridine derivatives described in over 5500 references and 2400 patents [1]. The C6‑bromo substituent furnishes a selective handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald, Sonogashira) that is not available with the corresponding C6‑chloro, C6‑hydrogen, or C6‑hydroxy analogues, making the compound a strategic intermediate for late‑stage diversification [2].

Why generic substitution of ethyl 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate will compromise downstream chemistry and bias target selectivity [1]


Although the pyrazolo[3,4‑b]pyridine family appears homogeneous, substitution at the 6‑position is a key determinant of both synthetic utility and biological profile. The bromine atom is not merely a placeholder: its larger van der Waals radius, higher polarizability, and lower bond‑dissociation energy relative to chlorine or hydrogen impart distinct reactivity in cross‑coupling reactions and can alter the binding mode within kinase hinge regions [2]. In GSK‑3 inhibitor series, introduction of a nitrogen atom at the 6‑position produced a dramatic improvement in potency, illustrating that even single‑atom changes at this position profoundly affect target engagement [3]. Replacing the 6‑bromo substituent with a 6‑chloro or 6‑hydrogen analogue will therefore eliminate the oxidative‑addition reactivity required for most palladium‑mediated couplings and may shift the selectivity profile in kinase or PDE4 assays—rendering generic substitution scientifically invalid without explicit re‑validation data .

Quantitative differentiation evidence for ethyl 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate versus in‑class comparators


C6‑bromo versus C6‑chloro: oxidative‑addition barrier height differences predict coupling efficiency [1]

The C6–Br bond dissociation energy (BDE) in pyrazolo[3,4‑b]pyridine is approximately 15–20 kcal mol⁻¹ lower than the corresponding C6–Cl bond. This difference directly translates to a lower activation barrier for oxidative addition with Pd(0) catalysts, enabling Suzuki–Miyaura coupling at room temperature, whereas the 6‑chloro analogue requires elevated temperatures (80–110 °C) and often gives lower conversion yields [1]. In a structurally related pyrazolo[3,4‑b]pyridine series, 6‑heteroaryl derivatives synthesized from 6‑bromo precursors achieved quantitative coupling yields under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 25 °C), a protocol that fails with the 6‑chloro substrate due to insufficient reactivity [2].

cross‑coupling reactivity C–Br vs C–Cl bond energy synthetic intermediate

Bromine at C6 enables traceless diversification: contrast with C6‑unsubstituted or hydroxyl analogues [1]

The 6‑bromo substituent serves as a traceless leaving group in transition‑metal‑catalyzed transformations, allowing introduction of aryl, heteroaryl, amino, ether, and alkyne substituents in a single step. In contrast, ethyl 6‑hydroxy‑ or 6‑unsubstituted‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate analogues require prior activation (e.g., triflate formation) or de novo heterocycle construction to achieve comparable diversification, adding 2–3 synthetic steps and reducing overall yield by an estimated 40–60 % [2]. A patent for PDE4 inhibitors specifically claims pyrazolo[3,4‑b]pyridine‑4‑carboxylate intermediates bearing a halogen at C6 (preferably bromine) for subsequent elaboration to clinical candidates, underscoring the privileged status of the bromo intermediate [3].

late‑stage functionalization C6‑substituent scope analogue generation

GSK‑3α inhibition: bromine‑containing pyrazolo[3,4‑b]pyridine analogue demonstrates sub‑nanomolar potency [1]

A pyrazolo[3,4‑b]pyridine analogue bearing a bromine atom at the 5‑position and an amide substituent at C6 displayed an IC₅₀ of 0.80 nM against human GSK‑3α in BindingDB entry BDBM8349 [1]. The closely related 5‑chloro analogue (BDBM8350) showed an IC₅₀ of 1.0 nM against the same target, representing a 1.25‑fold potency advantage for the bromo derivative [2]. The ethyl 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate core, after amide formation at C4 and cross‑coupling at C6, is structurally positioned to access this sub‑nanomolar potency space. The halogen‑dependent potency trend (Br ≥ Cl) observed in this series supports the selection of the 6‑bromo intermediate for GSK‑3‑targeted programs [3].

GSK‑3α inhibition kinase selectivity CNS drug discovery

PDE4 inhibition: pyrazolo[3,4‑b]pyridine‑4‑carboxylate scaffold achieves picomolar IC₅₀ values [1]

Compounds built on a pyrazolo[3,4‑b]pyridine‑4‑carboxylate core have achieved PDE4 inhibition in the low‑picomolar range. A structurally elaborated derivative (BDBM50017294, ChEMBL3288029) showed an IC₅₀ of 0.020 nM against human PDE4D and 0.025 nM against human PDE4B in scintillation proximity assays [1]. This potency benchmark positions the pyrazolo[3,4‑b]pyridine‑4‑carboxylate scaffold among the most potent PDE4 inhibitor chemotypes, competitive with clinical candidates such as roflumilast (PDE4 IC₅₀ = 0.7 nM) [2]. The 6‑bromo substituent is critical for introducing the elaborated side‑chains that confer this picomolar activity, as evidenced by patent claims for PDE4 inhibitors explicitly requiring a 6‑halogen intermediate for the final diversification step [3].

PDE4 inhibition anti‑inflammatory respiratory disease

Kinome‑wide selectivity and ADMET advantage: computational evidence for halogen‑dependent TRKA inhibition [1]

A computational study on pyrazolo[3,4‑b]pyridine derivatives as TRKA inhibitors demonstrated that halogen substitution at the 6‑position significantly influences docking scores and predicted ADMET profiles. Among 37 ligands evaluated in silico, docking scores ranged from −12.672 to −14.169 kcal mol⁻¹, with the top‑scoring ligand establishing five hydrogen bonds within the TRKA ATP‑binding pocket [1]. The bromine atom contributes to van der Waals interactions with hydrophobic pocket residues (e.g., Leu516, Val524) and increases ligand lipophilicity (cLogP shift of +0.5 to +0.8 units compared to chloro), enhancing membrane permeability without exceeding Lipinski Rule‑of‑Five limits [2]. The virtual screening from the ZINC database identified a hit (ZINC000013331109) with a docking score of −10.775 kcal mol⁻¹ and predicted absence of hepatotoxicity, in contrast to entrectinib [1].

TRKA kinase selectivity profiling ADMET prediction

Procurement‑grade purity and storage advantage: validated 95 % purity with room‑temperature shipping stability

Ethyl 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate is commercially available from multiple reputable vendors at ≥95 % purity (CAS 1396779‑46‑6, MW 270.08 g mol⁻¹) with documented room‑temperature shipping stability . The 6‑chloro analogue (CAS 1426918‑16‑2) is available at comparable purity but requires refrigerated storage (0–8 °C) to prevent degradation . In contrast, the 6‑iodo analogue is not commercially listed with validated purity certificates, limiting its immediate procurement utility [1]. The combination of verified purity, room‑temperature stability, and multi‑sourcing for the 6‑bromo compound translates to lower shipping costs, reduced cold‑chain requirements, and faster procurement lead times compared to the 6‑chloro or hypothetical 6‑iodo alternatives .

commercial availability purity specification supply chain reliability

Application scenarios where ethyl 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate provides a verifiable advantage [1]


Kinase‑focused library synthesis requiring room‑temperature C6 diversification [REFS-1]

Medicinal chemistry teams synthesizing ATP‑competitive kinase inhibitor libraries can leverage the 6‑bromo intermediate for parallel Suzuki, Buchwald, or Sonogashira couplings at ambient temperature, achieving 24–48 compound arrays per week without thermal degradation of acid‑ or base‑sensitive functional groups. The documented sub‑nanomolar GSK‑3α activity of brominated pyrazolo[3,4‑b]pyridine analogues (IC₅₀ = 0.80 nM) provides a validated potency anchor for library design [1].

Structure‑based PDE4 inhibitor optimization campaigns requiring picomolar potency [REFS-1]

Programs targeting PDE4 for respiratory or dermatological indications can utilize the ethyl ester at C4 for amide coupling and the C6‑bromo handle for introducing elaborated aromatic side‑chains, accessing the picomolar potency space demonstrated by the scaffold (PDE4D IC₅₀ = 0.020 nM). The 35‑fold potency advantage over the clinical PDE4 inhibitor roflumilast (IC₅₀ = 0.7 nM) substantiates the choice of this intermediate for competitive lead optimization [1].

TRK‑targeted oncology projects requiring predicted hepatotoxicity‑free leads [REFS-1]

Research groups developing next‑generation TRK inhibitors to overcome entrectinib resistance can use the 6‑bromo ester as the starting scaffold. Computational evidence shows that pyrazolo[3,4‑b]pyridine derivatives with C6‑halogen substitution achieve strong docking scores (−12.5 to −14.2 kcal mol⁻¹) and that structurally optimized analogues are predicted to avoid the hepatotoxicity liability associated with entrectinib [1].

GSK‑3 inhibitor lead generation with intrinsic selectivity over CDK‑2 [REFS-1]

The 6‑heteroaryl‑pyrazolo[3,4‑b]pyridine series derived from 6‑bromo intermediates has demonstrated excellent selectivity for GSK‑3 over the closely related CDK‑2 kinase, a critical off‑target for Alzheimer’s and diabetes programs. The established SAR that bromine at C6 enables potent GSK‑3 engagement while maintaining this selectivity window makes the compound a strategic starting point for CNS‑penetrant GSK‑3 inhibitor development [1].

Quote Request

Request a Quote for ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.